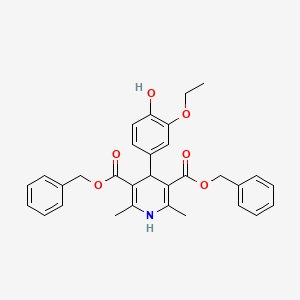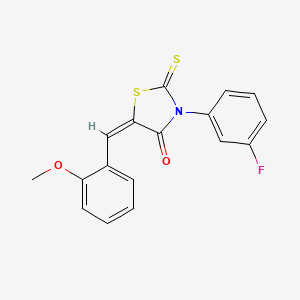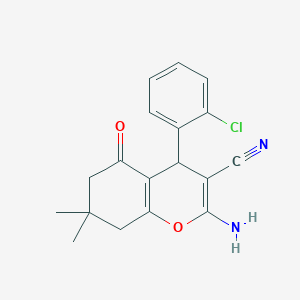![molecular formula C25H25ClN2O5 B11667767 N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11667767.png)
N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-[(3-クロロベンジル)オキシ]-3-エトキシフェニルメチリデン]-2-(4-メトキシフェノキシ)アセトヒドラジドは、化学、生物学、医学などのさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、クロロベンジル、エトキシフェニル、メトキシフェノキシ基の組み合わせを含む独自の構造が特徴です。
準備方法
合成経路と反応条件
(E)-4-[(3-クロロベンジル)オキシ]-3-エトキシフェニルメチリデン]-2-(4-メトキシフェノキシ)アセトヒドラジドの合成は、通常、複数のステップを必要とします。このプロセスは、中間体の調製から始まり、その後、さまざまな化学反応に付されて最終生成物が形成されます。一般的な合成経路には以下が含まれます。
縮合反応: 最初のステップは、通常、適切な触媒の存在下で、3-クロロベンジルアルコールと3-エトキシフェノールの縮合を伴います。
ヒドラジド形成: 次に、中間生成物をヒドラジン水和物と反応させて、ヒドラジド誘導体を形成します。
最終的な縮合: 最終的なステップは、制御された条件下で、ヒドラジド誘導体と4-メトキシフェノキシアセトアルデヒドを縮合させて、目的の化合物を得ることを伴います。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用されて、最終生成物の純度が確保されます。
化学反応の分析
反応の種類
(E)-4-[(3-クロロベンジル)オキシ]-3-エトキシフェニルメチリデン]-2-(4-メトキシフェノキシ)アセトヒドラジドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にクロロベンジル基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下で、アミンやチオールなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
科学研究への応用
(E)-4-[(3-クロロベンジル)オキシ]-3-エトキシフェニルメチリデン]-2-(4-メトキシフェノキシ)アセトヒドラジドには、いくつかの科学研究への応用があります。
化学: 有機合成における試薬として、およびより複雑な分子の合成の前駆体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 特に新薬の開発において、潜在的な治療用途について研究されています。
産業: 特殊化学薬品や材料の生産に使用されています。
科学的研究の応用
N’-[(E)-{4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
(E)-4-[(3-クロロベンジル)オキシ]-3-エトキシフェニルメチリデン]-2-(4-メトキシフェノキシ)アセトヒドラジドの作用機序には、特定の分子標的および経路との相互作用が関与します。この化合物は、以下の方法でその効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 細胞表面または細胞内の受容体の活性を調節します。
遺伝子発現の変更: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与えます。
類似化合物の比較
(E)-4-[(3-クロロベンジル)オキシ]-3-エトキシフェニルメチリデン]-2-(4-メトキシフェノキシ)アセトヒドラジドは、以下のような類似化合物と比較することができます。
(E)-4-[(4-クロロベンジル)オキシ]-3-エトキシフェニルメチリデン]-2-(2,3-ジクロロフェノキシ)アセトヒドラジド: 類似の構造ですが、追加の塩素原子を持っています。
(E)-4-[(4-クロロベンジル)オキシ]-3-メトキシフェニルメチリデン]-2-(2-クロロフェノキシ)アセトヒドラジド: エトキシ基ではなく、メトキシ基を含んでいます。
(E)-4-[(4-クロロベンジル)オキシ]-3-エトキシフェニルメチリデン]-2-(5-イソプロピル-2-メチルフェノキシ)アセトヒドラジド: 立体障害を加えるイソプロピル基を含んでいます。
類似化合物との比較
N’-[(E)-{4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
- N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(2-CHLOROPHENOXY)ACETOHYDRAZIDE
- N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(5-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE
These compounds share similar structural features but differ in the specific functional groups attached to the core structure
特性
分子式 |
C25H25ClN2O5 |
|---|---|
分子量 |
468.9 g/mol |
IUPAC名 |
N-[(E)-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H25ClN2O5/c1-3-31-24-14-18(7-12-23(24)33-16-19-5-4-6-20(26)13-19)15-27-28-25(29)17-32-22-10-8-21(30-2)9-11-22/h4-15H,3,16-17H2,1-2H3,(H,28,29)/b27-15+ |
InChIキー |
JOQCJHZOAGQTHU-JFLMPSFJSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC)OCC3=CC(=CC=C3)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)OC)OCC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667686.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11667691.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11667702.png)
![ethyl 4-(4-methylphenyl)-2-{[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}thiophene-3-carboxylate](/img/structure/B11667703.png)
![(5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667708.png)
![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11667710.png)
![diethyl 3-methyl-5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11667714.png)
![7-(4-fluorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11667715.png)
![N-(3-{(1E)-1-[2-(morpholin-4-ylacetyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B11667723.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667744.png)
![N'-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11667760.png)

